Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
"Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate" is involved in complex chemical synthesis and reactions that contribute to the development of novel compounds with potential applications in drug development and materials science.
The Friedel-Crafts Reaction : This compound is used in the Friedel-Crafts acylation reaction, a pivotal process in synthetic organic chemistry for the acetylation of methyl benzofurancarboxylates. This method facilitates the production of keto-acids, which are precursors to various pharmaceuticals and agrochemicals (Kawase, Okada, & Miwa, 1970).
Solvent and Copper Ion-Induced Synthesis : Research has demonstrated the synthesis of novel pyridyl-pyrazole derivatives, highlighting the role of solvent and copper ion interactions in the formation of these compounds. Such derivatives have been explored for their cytotoxicity against various tumor cell lines, suggesting potential applications in cancer research (Huang et al., 2017).
Antimicrobial and Antitumor Applications
Compounds synthesized from "this compound" have been evaluated for their biological activities, including antimicrobial and antitumor effects.
Antimicrobial Screening : Derivatives synthesized from this compound have been subjected to antimicrobial screening. For example, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties exhibited significant antibacterial activity against pathogenic bacteria (Idrees et al., 2020).
Cytotoxicity and Antitumor Activity : The cytotoxicity of pyridyl-pyrazole derivatives synthesized from this compound against BEL-7404, HepG2, NCI-H460, T-24, A549 tumor cell lines has been investigated. These studies are crucial for identifying new chemotherapeutic agents (Huang et al., 2017).
Properties
IUPAC Name |
methyl 5-acetyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO5/c1-6-12(13(16)17-3)8-4-11(19-7(2)15)9(14)5-10(8)18-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICUSTQQPZCXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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